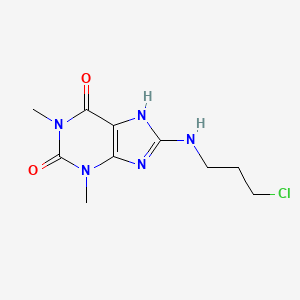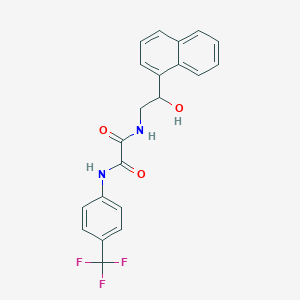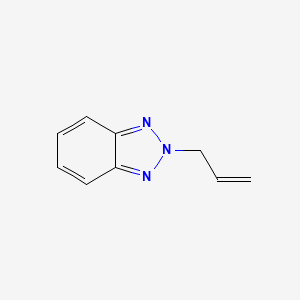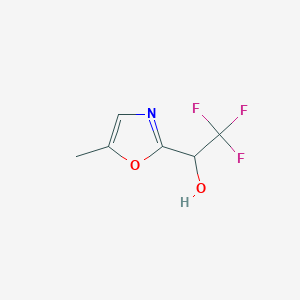
8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione, also known as CPDD, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPDD is a purine derivative that exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Wissenschaftliche Forschungsanwendungen
8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects, as it has been shown to protect against oxidative stress and improve cognitive function in animal models.
Wirkmechanismus
The mechanism of action of 8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione involves its ability to modulate various signaling pathways in cells. This compound has been shown to activate the adenosine receptor pathway, which plays a role in regulating inflammation and immune function. It has also been shown to inhibit the activity of enzymes such as xanthine oxidase, which are involved in the production of reactive oxygen species. These effects contribute to this compound's ability to induce apoptosis, reduce inflammation, and protect against oxidative stress.
Biochemical and Physiological Effects
This compound exhibits a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of enzymes that play a role in programmed cell death. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, this compound has been shown to protect against oxidative stress by scavenging free radicals and inhibiting the activity of enzymes such as xanthine oxidase.
Vorteile Und Einschränkungen Für Laborexperimente
8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. However, there are also limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and its long-term effects on cells and tissues are not well understood. In addition, the optimal dosage and concentration of this compound for various applications have not been fully established.
Zukünftige Richtungen
There are several future directions for research on 8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione. One area of interest is the development of this compound analogs with improved potency and selectivity for specific biological targets. Another area of interest is the investigation of this compound's potential therapeutic applications, such as in the treatment of cancer or neurological disorders. Finally, further research is needed to fully understand the long-term effects of this compound on cells and tissues, as well as the optimal dosage and concentration for various applications.
Conclusion
In conclusion, this compound is a valuable tool for investigating various biological processes due to its range of biochemical and physiological effects. Its synthesis method is relatively simple, and it has been extensively studied for its potential applications in scientific research. This compound exhibits anti-cancer, anti-inflammatory, and neuroprotective effects, and its mechanism of action involves the modulation of various signaling pathways in cells. While there are limitations to the use of this compound in lab experiments, there are also several future directions for research on this compound.
Synthesemethoden
The synthesis of 8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione involves the reaction of 3-chloropropylamine with the purine derivative theophylline. The reaction takes place in the presence of a base, such as sodium hydroxide, and yields this compound as the final product. The purity and yield of this compound can be improved through various purification techniques, such as recrystallization or chromatography.
Eigenschaften
IUPAC Name |
8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5O2/c1-15-7-6(8(17)16(2)10(15)18)13-9(14-7)12-5-3-4-11/h3-5H2,1-2H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCDRMQODRFKKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2409859.png)

![ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate](/img/structure/B2409863.png)


![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2409867.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)


![N-(2,4-difluorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2409874.png)
![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-ynamide](/img/structure/B2409876.png)

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2409879.png)
![4-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5-oxomorpholine-3-carboxamide](/img/structure/B2409881.png)